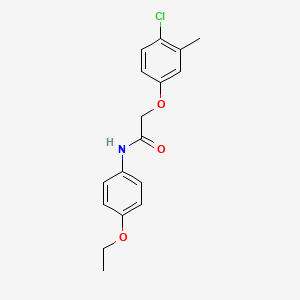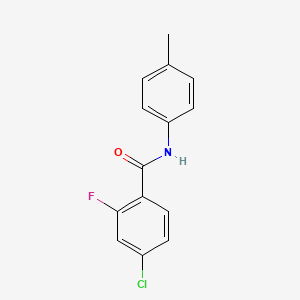![molecular formula C13H17N3O2S B5748365 1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5748365.png)
1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 333.4 g/mol. This compound has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
作用機序
The mechanism of action of 1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
In addition to its cytotoxic activity, 1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine has been shown to have several other biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to modulate the activity of various signaling pathways involved in cell growth and survival.
実験室実験の利点と制限
One of the major advantages of using 1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cell death and identifying potential targets for cancer therapy. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine. One area of interest is the development of more potent and selective analogs of this compound that can be used for cancer therapy. Another potential direction is the investigation of the mechanism of action of this compound in more detail, with the aim of identifying new targets for cancer therapy. Finally, there is also potential for the use of this compound in other fields, such as chemical biology and materials science.
合成法
The synthesis of 1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine involves the reaction of 3-nitrobenzoyl isothiocyanate with ethylenediamine in the presence of a base. The reaction proceeds via the formation of an intermediate thiourea, which then reacts with piperazine to yield the final product. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization.
科学的研究の応用
1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to have antifungal and antibacterial activity against several pathogenic microorganisms.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-nitrophenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-2-14-6-8-15(9-7-14)13(19)11-4-3-5-12(10-11)16(17)18/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDLZJHPQNQATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5748286.png)



![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenol](/img/structure/B5748328.png)
![2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B5748335.png)




![2-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5748373.png)
![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![4-tert-butyl-N'-[1-(4-chlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5748398.png)
![2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)